molecular formula C31H41NO4S B13032786 2-[2-(4-Aminophenyl)ethyl]-5-{[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-2-cyclohexyl-6-hydroxy-2,3-dihydro-4h-pyran-4-one CAS No. 197915-48-3

2-[2-(4-Aminophenyl)ethyl]-5-{[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-2-cyclohexyl-6-hydroxy-2,3-dihydro-4h-pyran-4-one

Cat. No.: B13032786
CAS No.: 197915-48-3
M. Wt: 523.7 g/mol
InChI Key: LQUNVKBSQAXUQU-UHFFFAOYSA-N
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Description

6-(4-Aminophenethyl)-3-((2-(tert-Butyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-6-cyclohexyl-4-hydroxy-5,6-dihydro-2H-pyran-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Aminophenethyl)-3-((2-(tert-Butyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-6-cyclohexyl-4-hydroxy-5,6-dihydro-2H-pyran-2-one involves several steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Thio Group: The thio group is introduced via a nucleophilic substitution reaction using a thiol reagent.

    Attachment of the Aminophenethyl Group: This step involves a coupling reaction between the aminophenethyl group and the pyran ring.

    Functionalization of the Phenyl Ring: The tert-butyl, hydroxymethyl, and methyl groups are introduced through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are commonly used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6-(4-Aminophenethyl)-3-((2-(tert-Butyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-6-cyclohexyl-4-hydroxy-5,6-dihydro-2H-pyran-2-one has several applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its multiple functional groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves interactions with various molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Aminophenethyl)-3-((2-(tert-Butyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-6-cyclohexyl-4-hydroxy-5,6-dihydro-2H-pyran-2-one
  • 6-(4-Aminophenethyl)-3-((2-(tert-Butyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-6-cyclohexyl-4-hydroxy-5,6-dihydro-2H-pyran-2-one

Uniqueness

This compound is unique due to its combination of functional groups, which provides a wide range of chemical reactivity and potential applications. The presence of the aminophenethyl group, thio group, and hydroxyl groups makes it distinct from other similar compounds.

Properties

CAS No.

197915-48-3

Molecular Formula

C31H41NO4S

Molecular Weight

523.7 g/mol

IUPAC Name

2-[2-(4-aminophenyl)ethyl]-5-[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl-2-cyclohexyl-4-hydroxy-3H-pyran-6-one

InChI

InChI=1S/C31H41NO4S/c1-20-16-27(25(30(2,3)4)17-22(20)19-33)37-28-26(34)18-31(36-29(28)35,23-8-6-5-7-9-23)15-14-21-10-12-24(32)13-11-21/h10-13,16-17,23,33-34H,5-9,14-15,18-19,32H2,1-4H3

InChI Key

LQUNVKBSQAXUQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CO)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)N)C4CCCCC4)O

Origin of Product

United States

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